

Application Note: Quantitative Determination of Nigellicine in Biological Samples using LC-MS/MS

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Compound of Interest		
Compound Name:	Nigellicine	
Cat. No.:	B1251354	Get Quote

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Nigellicine** in biological matrices such as human plasma and urine. **Nigellicine**, an indazole alkaloid from Nigella sativa, has garnered significant interest for its potential pharmacological activities.[1] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of **Nigellicine**, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard is recommended for optimal accuracy, though a structural analog is presented as a viable alternative.

Introduction

Nigellicine is a bioactive alkaloid with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol , isolated from the seeds of Nigella sativa.[2][3] Its unique pyridazino[1,2-a]indazole core structure contributes to its chemical and potential biological properties.[4] To facilitate further investigation into its therapeutic potential, a reliable and validated analytical method for its quantification in biological fluids is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This protocol outlines a complete workflow for the analysis of **Nigellicine** in plasma and urine.



ExperimentalMaterials and Reagents

- **Nigellicine** reference standard (>98% purity)
- Nigellidine (Internal Standard, IS) reference standard (>98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)
- Human urine

Instrumentation

- Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)
- Tandem Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole MS system)[5]
- Analytical column: ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 μm)

Standard Solutions

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nigellicine and Nigellidine (IS) in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Nigellicine stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.



• Internal Standard Working Solution (100 ng/mL): Dilute the Nigellidine stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

- Thaw biological samples (plasma or urine) to room temperature.
- To 100 μL of the sample in a microcentrifuge tube, add 20 μL of the Internal Standard working solution (100 ng/mL Nigellidine).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:



Parameter	Value
Column	ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4000 V
Nebulizer Gas	45 psi
Drying Gas Temp	300°C
Drying Gas Flow	10 L/min
Sheath Gas Temp	350°C
Sheath Gas Flow	12 L/min
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Nigellicine	247.1	189.1	20
Nigellicine (Quantifier)	247.1	133.1	35
Nigellidine (IS)	295.1	198.1	25

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of **Nigellicine**. The protein precipitation method offers a simple and rapid sample cleanup. The use of a structural analog, Nigellidine, as an internal standard effectively compensates for matrix effects and variations during sample processing.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance of the method.

Parameter	Result
Linearity Range	1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%
Accuracy (%Bias)	88 - 105%
Recovery	> 85%

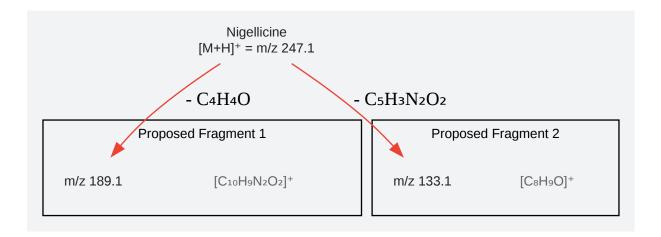
Visualizations





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Caption: Experimental workflow for **Nigellicine** quantification.



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Caption: Proposed fragmentation of Nigellicine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of **Nigellicine** in biological samples. This protocol is well-suited for high-throughput applications in preclinical and clinical research, aiding in the elucidation of the pharmacokinetic profile and metabolic fate of this promising natural compound.

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